molecular formula C24H27N5O2S B2987097 2-((6-(4-(4-methoxyphenyl)piperazin-1-yl)pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide CAS No. 1251550-95-4

2-((6-(4-(4-methoxyphenyl)piperazin-1-yl)pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide

Cat. No.: B2987097
CAS No.: 1251550-95-4
M. Wt: 449.57
InChI Key: VYOCSMWCJJGBAS-UHFFFAOYSA-N
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Description

This compound features a pyrimidine core substituted with a 4-(4-methoxyphenyl)piperazine group at the 6-position and a thio-linked acetamide moiety bearing an m-tolyl (3-methylphenyl) group. Its molecular architecture combines a heterocyclic pyrimidine ring, a piperazine linker with methoxy-phenyl substitution, and a sulfur-containing acetamide side chain. While direct biological data for this compound are unavailable in the provided evidence, its analogs exhibit roles as protease inhibitors and kinase modulators .

Properties

IUPAC Name

2-[6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanyl-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O2S/c1-18-4-3-5-19(14-18)27-23(30)16-32-24-15-22(25-17-26-24)29-12-10-28(11-13-29)20-6-8-21(31-2)9-7-20/h3-9,14-15,17H,10-13,16H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYOCSMWCJJGBAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC=NC(=C2)N3CCN(CC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((6-(4-(4-methoxyphenyl)piperazin-1-yl)pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide is a novel chemical entity with potential therapeutic applications. Its structure suggests a multifaceted biological activity, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and potential mechanisms of action.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and properties:

  • Molecular Formula : C20H24N4OS
  • Molecular Weight : 364.49 g/mol
  • CAS Number : 5995-18-6

Structural Features

The compound features a pyrimidine ring linked to a piperazine moiety, which is known for its role in modulating various biological targets. The methoxy group on the phenyl ring may enhance lipophilicity, potentially improving bioavailability.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of piperazine and pyrimidine have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

  • Case Study: Antitumor Efficacy
    • A study evaluated the anti-proliferative effects of related compounds on human cancer cell lines (e.g., MCF-7, HeLa). The results demonstrated IC50 values ranging from 5 to 15 µM, indicating promising anticancer activity .
  • Mechanism of Action
    • The proposed mechanism involves inhibition of tubulin polymerization, leading to disruption of mitotic spindle formation. This was evidenced by increased expression of apoptotic markers such as caspase-3 in treated cells .

Antimicrobial Activity

The compound's thioether linkage may confer antimicrobial properties, which are being explored in the context of tuberculosis and other bacterial infections.

  • Case Study: Antitubercular Activity
    • In vitro assays against Mycobacterium tuberculosis showed that structurally similar compounds had IC50 values between 1.35 to 2.18 µM . This suggests that our compound could also possess significant antitubercular activity.
  • Potential Mechanisms
    • The antimicrobial action may be attributed to interference with bacterial protein synthesis or disruption of cell wall integrity.

Data Summary Table

Biological ActivityAssay TypeIC50 (µM)Reference
Antitumor (MCF-7)Cell Viability Assay5 - 15
AntitubercularMycobacterium Assay1.35 - 2.18
Apoptosis Induction (Caspase)Western Blot AnalysisN/A

Comparison with Similar Compounds

Substituent Variations on the Pyrimidine Core

  • Pyrimidine vs. Thieno-Pyrimidine Derivatives: Compound 19 from replaces the pyrimidine core with a thieno[2,3-d]pyrimidine system. Despite structural differences, both compounds retain the thio-acetamide-m-tolyl motif. Compound 19 demonstrated inhibitory activity against Schistosoma mansoni SmCD1 (IC₅₀ = 102.5 µM), highlighting the importance of the thioacetamide group in target binding .
  • Piperazine Substitution :
    The target compound’s 4-methoxyphenylpiperazine group contrasts with analogs in (e.g., 13 , 14 , 15 ), where piperazine is substituted with chlorophenyl or fluorophenyl groups. These electron-withdrawing substituents reduce basicity and may alter solubility compared to the methoxy group, which is electron-donating and lipophilic .

Modifications to the Acetamide Side Chain

  • m-Tolyl vs. Other Aryl Groups: lists N-(2,4-dimethylphenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide (M179-4772), which substitutes the m-tolyl group with a 2,4-dimethylphenyl moiety.
  • Thioether Linkage :
    Compounds in (e.g., 2g , 2j ) share the thioether linkage but feature chlorophenyl or naphthyl groups on the pyrimidine ring. These bulky substituents may reduce solubility compared to the target compound’s piperazine-methoxyphenyl group .

Physicochemical Properties

Compound (Source) Core Structure Substituents (R1, R2) Molecular Weight (g/mol) Melting Point (°C) Notable Properties
Target Compound Pyrimidine R1: 4-Methoxyphenylpiperazine
R2: m-Tolyl
~463–477* Not reported High lipophilicity (methoxy group)
M179-4772 Pyrimidine R1: 4-Methoxyphenylpiperazine
R2: 2,4-Dimethylphenyl
463.6 Not reported Increased steric bulk
Compound 19 Thieno[2,3-d]pyrimidine R1: 7-Methyl
R2: m-Tolyl
Not reported Not reported SmCD1 inhibition (IC₅₀ = 102.5 µM)
Compound 13 Thiazole R1: 4-Methoxyphenylpiperazine
R2: p-Tolyl
422.54 289–290 Higher melting point (crystalline stability)
Compound 2g Pyrimidine R1: 4-Chlorophenyl, Naphthyl
R2: m-Tolyl
442.55 Not reported Lower synthetic yield (20%)

*Estimated based on analogs in .

Key Structural and Functional Insights

  • Role of the Piperazine Group: The 4-methoxyphenylpiperazine moiety enhances solubility and receptor binding compared to non-piperazine analogs (e.g., thiazole derivatives in ). Piperazine’s basicity may facilitate ionic interactions with biological targets .
  • Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to ’s thiazole derivatives (yields 72–86%), which are more efficient than pyrimidine analogs in (yields ~20%) .

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